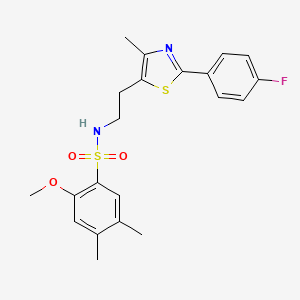

![molecular formula C15H20O4 B2482802 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 67019-51-6](/img/structure/B2482802.png)

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

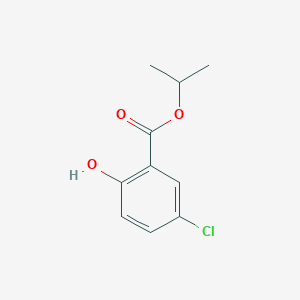

The compound “8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol” is a spiro compound, which is a bicyclic organic compound where the two rings share a single atom . The “4-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The hydroxy and methoxy groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact structure. The presence of the polar hydroxy and methoxy groups could influence these properties .Applications De Recherche Scientifique

Biolubricant Potential : Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds, including a variant similar to 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol, from oleic acid. These compounds showed potential as biolubricants based on their physicochemical properties (Kurniawan et al., 2017).

Synthetic Intermediate Applications : Zhang Feng-bao (2006) discussed the use of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, as a bifunctional synthetic intermediate in the production of organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Supramolecular Arrangements : A study by Graus et al. (2010) explored the molecular and crystal structure of derivatives of 1,4-dioxaspiro[4.5]decan, revealing insights into supramolecular arrangements and the influence of substituents on the cyclohexane ring (Graus et al., 2010).

Radical Ion Reactivity Studies : Arnold, Lamont, and Perrott (1991) investigated the reactivity of radical cations of compounds including 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, a related compound, in photosensitized reactions. This research contributes to understanding the electron transfer processes in these types of compounds (Arnold et al., 1991).

Chemical Synthesis and Stereochemistry : Research by Horii et al. (1972) on the catalytic hydrogenation of 6-(4-Methoxy-2-pyridyl)-1, 4-dioxaspiro[4, 5]decan-6-ol, a structurally similar compound, contributed to the understanding of stereochemistry in organic synthesis (Horii et al., 1972).

Mécanisme D'action

Target of Action

The primary target of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4Similar compounds have been found to target various proteins and enzymes involved in cellular signaling and metabolic pathways .

Mode of Action

The exact mode of action of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4It’s known that similar compounds can inhibit the proliferation of many cancer cell lines and induce apoptosis by disrupting flice-inhibitory protein, flip, expression and by caspase-dependent and -independent degradation of the x-linked inhibitor of apoptosis, xiap .

Biochemical Pathways

The biochemical pathways affected by 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4Related compounds have been found to affect plasma membrane electron transport in tumor cell lines and primary immune cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4Similar compounds have shown excellent metabolic stability .

Result of Action

The molecular and cellular effects of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4Related compounds have shown to induce apoptosis in cancer cells and sensitize drug-resistant tumor cells to anticancer drugs .

Safety and Hazards

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNDBUCVKYNBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

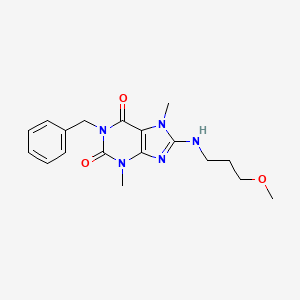

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)

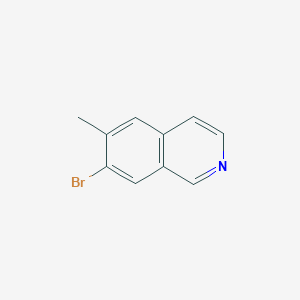

![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)

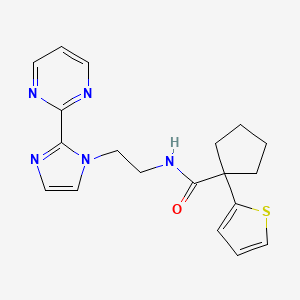

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)

![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)

![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)

![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)